N-Benzyl-1,2-dihydronaphthalene-1-carboxamide
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Overview
Description
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is an organic compound with the molecular formula C17H17NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a benzyl group attached to the nitrogen atom of the carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide typically involves the reaction of 1,2-dihydronaphthalene with benzylamine in the presence of a suitable catalyst. One common method is the nucleophilic addition of benzylamine to 1,2-dihydronaphthalene-1-carboxylic acid chloride, followed by the removal of the protecting group under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives .
Scientific Research Applications
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1,2-dihydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1,2-dihydronaphthalene: Lacks the carboxamide group, resulting in different chemical properties.
N-Benzyl-1,2,3,4-tetrahydronaphthalene-1-carboxamide: A more saturated derivative with different reactivity.
N-Benzyl-1-naphthamide: Features a fully aromatic naphthalene ring, leading to distinct chemical behavior.
Uniqueness
N-Benzyl-1,2-dihydronaphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
144314-35-2 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-benzyl-1,2-dihydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H17NO/c20-18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-11,17H,12-13H2,(H,19,20) |
InChI Key |
FZIFNMADJGVOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2C1C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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